molecular formula C22H24N4O3 B11222134 N-ethyl-N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

N-ethyl-N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

Cat. No.: B11222134
M. Wt: 392.5 g/mol
InChI Key: BAFICRRLWWCMJP-UHFFFAOYSA-N
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Description

N-ethyl-N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide: is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxaline Core: This is usually achieved by the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Ethyl Group: This can be done through alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Amino Group: This step involves the reaction of the intermediate with an appropriate amine, such as 2-ethylphenylamine.

    Final Acetylation: The final step involves the acetylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-ethyl-N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)acetamide
  • N-ethyl-2-[(4-ethylphenyl)amino]acetamide
  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]

Uniqueness

N-ethyl-N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide stands out due to its unique quinoxaline core, which imparts distinct biological activities and chemical reactivity. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H24N4O3/c1-4-16-10-6-7-11-17(16)23-20(28)14-26-19-13-9-8-12-18(19)24-21(22(26)29)25(5-2)15(3)27/h6-13H,4-5,14H2,1-3H3,(H,23,28)

InChI Key

BAFICRRLWWCMJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC)C(=O)C

Origin of Product

United States

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